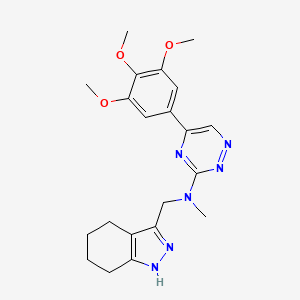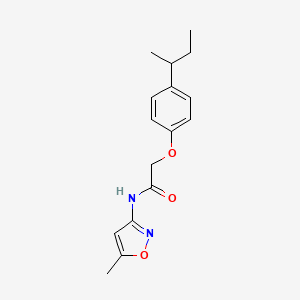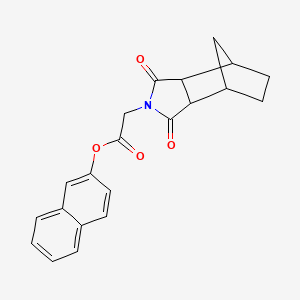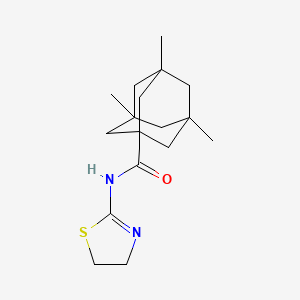
N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.20663871 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
The complexity and specificity of N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine's structure contribute to a broad field of research in chemical synthesis. Studies explore the synthesis of novel 1,2,4-triazole derivatives, showcasing potential antimicrobial activities (Bektaş et al., 2010). These derivatives are synthesized from various ester ethoxycarbonylhydrazones with primary amines, indicating the compound's versatility in creating new molecules with potential biological activities.
Materials Science Applications
In materials science, the incorporation of triazine derivatives into polymers presents innovative applications. For instance, new heteroaromatic polymers consisting of alkyl- and amino-1,3,5-triazine units exhibit unique optical properties and n-type time-of-flight drift mobility, which are crucial for electronic applications (Yamamoto et al., 2006). Such studies highlight the potential of triazine derivatives in developing advanced materials for electronic devices.
Pharmacological Research
While specific details on the pharmacological applications of this compound are not provided due to restrictions, research on related triazine compounds offers insights into the potential medical applications. Triazine derivatives have been studied for their antihypertensive and antifungal activities, suggesting that similar compounds could also possess significant biological effects (Meyer et al., 1989; Arnoldi et al., 2007). These studies imply the therapeutic potential of triazine derivatives in treating various diseases.
Reaction Mechanisms and Catalysis
Investigations into the reaction mechanisms involving triazine compounds provide essential knowledge on their reactivity and potential as catalysts or intermediates in chemical syntheses. For example, studies on the condensation reactions of triazines reveal their capability to form complex heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry (Kostyuchenko et al., 1984). Such insights are crucial for developing new synthetic methodologies and understanding the underlying chemical processes.
Propriétés
IUPAC Name |
N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-27(12-17-14-7-5-6-8-15(14)24-25-17)21-23-16(11-22-26-21)13-9-18(28-2)20(30-4)19(10-13)29-3/h9-11H,5-8,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZJENCTRSMGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCC2)C3=NC(=CN=N3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(6,7-Dimethoxy-4-oxo-3,1-benzoxazin-2-yl)ethyl]isoindole-1,3-dione](/img/structure/B4064339.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4064361.png)
![N-(4-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064364.png)
![3-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbamoyl}phenyl acetate](/img/structure/B4064376.png)
![5-allyl-3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4064380.png)

![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B4064385.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4064394.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4064408.png)
![1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4064416.png)

![4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)
![6-amino-8-(4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4064426.png)
